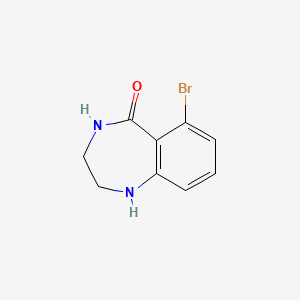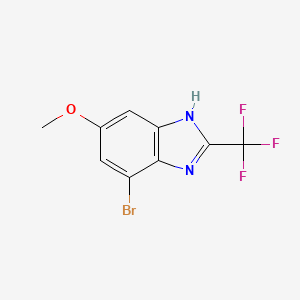
4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole” is a chemical compound with the CAS Number: 1980045-57-5 . It has a molecular weight of 295.06 . The IUPAC name for this compound is 4-bromo-6-methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6BrF3N2O/c1-16-4-2-5(10)7-6(3-4)14-8(15-7)9(11,12)13/h2-3H,1H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . It should be stored at ambient temperature .科学的研究の応用
DNA Binding and Fluorescent Staining
4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole and its analogues have been extensively studied for their capacity to bind to DNA, particularly in the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This property makes them valuable as fluorescent DNA stains, offering applications in plant cell biology for chromosome and nuclear staining, and flow cytometry for analyzing nuclear DNA content values. Their role as radioprotectors and topoisomerase inhibitors further underscores their potential in rational drug design and as models for investigating DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Antifungal and Antiparasitic Applications
The benzimidazole core is a key component in the development of fungicides and anthelmintic drugs. Studies show that bioactive benzimidazoles are specific inhibitors of microtubule assembly by binding to the tubulin molecule. This mechanism is crucial for understanding their application in agriculture and veterinary medicine, as well as their potential in cancer chemotherapy (Davidse, 1986).
Therapeutic Potential
The diverse biological and clinical applications of benzimidazole derivatives highlight their significance in medicinal chemistry. They serve as antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer agents, and more. The variability in substituents around the benzimidazole nucleus results in compounds of therapeutic interest, demonstrating the scaffold's role in drug discovery and development. The therapeutic drugs containing the benzimidazole nucleus are active areas of research, promising new opportunities for medical advancements (Babbar, Swikriti, & Arora, 2020).
Anticancer Research
Benzimidazole derivatives exhibit a broad range of biological activities due to their structural resemblance to the naturally occurring nitrogenous base, purine. They have shown potential as anticancer agents through various mechanisms, such as intercalation, acting as alkylating agents, and inhibiting topoisomerases, DHFR enzymes, and tubulin. This versatility in action makes benzimidazole derivatives promising candidates for targeted anticancer therapies (Akhtar et al., 2019).
Optoelectronic Materials
The integration of benzimidazole into optoelectronic materials is a novel application area. Benzimidazole derivatives have been explored for their potential in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems is valuable for creating novel optoelectronic materials, highlighting the structural versatility and applicability of benzimidazole derivatives beyond traditional medicinal roles (Lipunova et al., 2018).
Safety And Hazards
The compound has several hazard statements: H302+H312+H332;H315;H319;H335 . This means it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
4-bromo-6-methoxy-2-(trifluoromethyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3N2O/c1-16-4-2-5(10)7-6(3-4)14-8(15-7)9(11,12)13/h2-3H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIFBCBYQZYPRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)Br)N=C(N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-methoxy-2-(trifluoromethyl)benzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(3-Nitrophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2795672.png)
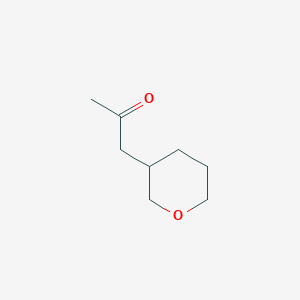
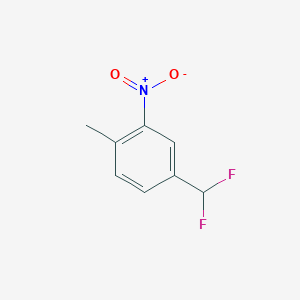
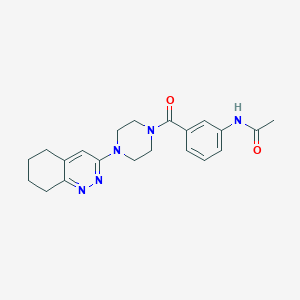
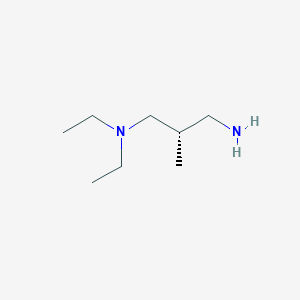
![3-[(4-Chlorophenyl)sulfonyl]-5-nitrophenol](/img/structure/B2795682.png)
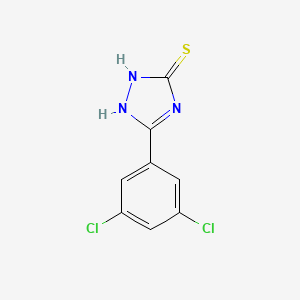
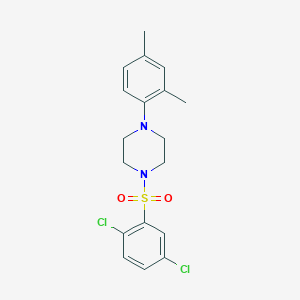
![1,2-diamino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2795686.png)
![3-{[Methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxamide](/img/structure/B2795687.png)
![(E)-2-(benzylamino)-3-(((3-chlorophenyl)imino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2795689.png)
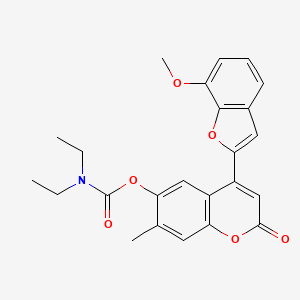
![5-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-2-(phenylmethyl)-3,4-dihydroisoquinolin-1-one](/img/structure/B2795692.png)
